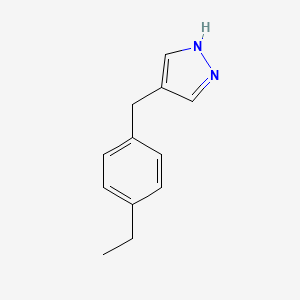

4-(4-Ethylphenylmethyl)pyrazole

Description

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-[(4-ethylphenyl)methyl]-1H-pyrazole |

InChI |

InChI=1S/C12H14N2/c1-2-10-3-5-11(6-4-10)7-12-8-13-14-9-12/h3-6,8-9H,2,7H2,1H3,(H,13,14) |

InChI Key |

WTFGXZLYRJHNTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CNN=C2 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Anti-Inflammatory Properties

Research indicates that pyrazole derivatives, including 4-(4-Ethylphenylmethyl)pyrazole, exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In particular, derivatives have shown comparable efficacy to established anti-inflammatory drugs such as diclofenac and ibuprofen .

Analgesic Effects

The analgesic properties of this compound are noteworthy. It has been evaluated in various pain models, showing promising results in reducing pain responses. The mechanism is believed to involve modulation of pain pathways through inhibition of specific receptors involved in nociception .

Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. These compounds often induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structure and purity of the compound, which is crucial for its subsequent biological evaluation.

Case Study: Anti-Inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including this compound, which were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced edema compared to control groups, supporting their potential as anti-inflammatory agents .

Case Study: Anticancer Potential

In another investigation, a derivative of this compound was tested against human breast cancer cells (MCF-7). The study revealed that the compound induced apoptosis and inhibited cell growth effectively at low concentrations, suggesting its potential as a chemotherapeutic agent .

Data Tables

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., cyano, sulfonamide) enhance anticancer activity by improving target binding .

Antiviral Activity

Pyrazole amides with para-electron-withdrawing substituents show superior antiviral activity against tobacco mosaic virus (TMV):

| Compound Substituents | Antiviral Activity (TMV) | Reference |

|---|---|---|

| Para-fluorophenyl (3p) | Most active (IC₅₀: ~10 μM) | |

| Para-chlorophenyl (3h) | Moderate activity | |

| This compound | Likely lower activity | Extrapolated |

Key Observations :

- Electron-withdrawing groups (F, Cl) at the para position improve activity by stabilizing charge interactions with viral targets .

- The ethyl group (electron-donating) in this compound may reduce antiviral efficacy compared to halogenated analogs, as seen in .

Antifungal Activity

Pyrazolecarboxamide derivatives with halogen substituents exhibit notable fungicidal properties:

Key Observations :

- Halogen substituents (F, Cl) and aromatic rings improve fungicidal activity by interacting with fungal enzyme active sites .

Preparation Methods

Methodology

The most common route involves cyclocondensation between a β-diketone (e.g., pentane-2,4-dione) and a substituted hydrazine. For 4-(4-Ethylphenylmethyl)pyrazole, 4-ethylbenzylhydrazine reacts with pentane-2,4-dione under acidic or thermal conditions.

Procedure:

-

Reactants :

-

4-Ethylbenzylhydrazine (1.0 equiv)

-

Pentane-2,4-dione (1.1 equiv)

-

DMF (solvent)

-

-

Conditions :

-

Heated at 85°C for 1.5 hours under nitrogen.

-

Purified via column chromatography (basic alumina, hexane:DCM-MeOH gradient).

-

-

Characterization :

Advantages:

Alkylation of Pyrazole Precursors

Methodology

Alkylation of preformed pyrazole cores (e.g., 4-pyrazolemethanol) with 4-ethylbenzyl halides introduces the ethylphenylmethyl group. This method is ideal for late-stage functionalization.

Procedure:

-

Reactants :

-

4-Pyrazolemethanol (1.0 equiv)

-

4-Ethylbenzyl bromide (1.2 equiv)

-

Sodium hydride (base, 1.5 equiv)

-

THF (solvent)

-

-

Conditions :

-

Stirred at 20°C for 16 hours.

-

Extracted with ethyl acetate, dried (MgSO₄), and concentrated.

-

-

Characterization :

Advantages:

Multicomponent Coupling Reactions

Advantages:

Knorr Pyrazole Synthesis

Methodology

Classic Knorr synthesis employs β-ketoesters (e.g., ethyl acetoacetate) and hydrazines. For this compound, ethyl 4-(4-ethylphenylmethyl)-3-oxobutanoate reacts with hydrazine hydrate.

Procedure:

-

Reactants :

-

Ethyl 4-(4-ethylphenylmethyl)-3-oxobutanoate (1.0 equiv)

-

Hydrazine hydrate (2.0 equiv)

-

Ethanol (solvent)

-

-

Conditions :

-

Refluxed for 6 hours.

-

Cooled and filtered to isolate product.

-

-

Characterization :

Advantages:

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for 4-(4-Ethylphenylmethyl)pyrazole, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation or multi-component reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions can yield pyrazole cores, followed by functionalization at the 4-position via alkylation or coupling reactions . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts) is critical. For instance, using copper sulfate and sodium ascorbate in a click chemistry approach improved triazole-pyrazole hybrid yields by 61% in THF/water at 50°C . Similarly, microwave-assisted synthesis may reduce reaction times and enhance regioselectivity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like NH₂ or CN (e.g., absence of nitrile peaks at ~2200 cm⁻¹ confirms successful reduction ). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography resolves stereochemistry, as demonstrated for pyrazolyl-triazole hybrids .

Q. How can cyclization steps in pyrazole synthesis be optimized to minimize byproducts?

Cyclization efficiency depends on precursor design and reaction kinetics. For example, formylation and oxidation of intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride reduce side reactions . Solvent polarity and stoichiometric control (e.g., excess hydrazine for ring closure) improve yields. Computational tools like Gaussian 09W can model transition states to predict optimal pathways .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic and structural properties of this compound?

DFT calculations at the B3LYP/6-31G(d) level can optimize molecular geometry, predict frontier molecular orbitals (HOMO/LUMO), and analyze charge distribution. For example, studies on pyrazole-4-carboxylic acid derivatives revealed intramolecular hydrogen bonding and electron-withdrawing effects of substituents, which correlate with bioactivity . Polarizable Continuum Models (PCM) further assess solvent interactions.

Q. What methodologies are used to evaluate the biological activity of pyrazole derivatives, such as enzyme inhibition or antimicrobial effects?

- Enzyme inhibition: Kinetic assays (e.g., Michaelis-Menten for MAO-A/B inhibition) measure IC₅₀ values. Docking simulations (AutoDock Vina) predict binding affinities to active sites, as seen in coumarin-pyrazole hybrids targeting acetylcholinesterase .

- Antimicrobial activity: Broth microdilution assays determine minimum inhibitory concentrations (MICs). Pyrazole-thiourea derivatives showed efficacy against S. aureus via disruption of cell membrane integrity .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole derivatives with enhanced pharmacological properties?

SAR analysis involves systematic substitution at the pyrazole 3-, 4-, and 5-positions. For instance:

- Electron-withdrawing groups (e.g., CF₃ at position 4) enhance MAO-B selectivity .

- Bulky substituents (e.g., 2,6-dichlorophenyl) improve antinociceptive activity by increasing lipophilicity and blood-brain barrier penetration .

- Hybrid systems (e.g., triazole-pyrazole) leverage synergistic interactions, as shown in compounds with dual analgesic and anti-inflammatory effects .

Q. What strategies address contradictions in reported biological data for pyrazole analogs?

Discrepancies may arise from assay variability or structural nuances. Solutions include:

- Standardizing protocols (e.g., consistent cell lines or animal models).

- Re-evaluating stereochemistry: Z/E isomers of 4-(1-hexenyl)pyrazole exhibited divergent bioactivity .

- Meta-analyses of published data to identify trends, such as fluorophenyl groups enhancing antimicrobial potency .

Methodological Notes

- Synthetic Reproducibility: Validate reaction scalability by replicating procedures under inert atmospheres (e.g., N₂ for moisture-sensitive steps) .

- Data Validation: Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reliability, as seen in pKa determination studies (σ = 0.17 log units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.